Cas no 108766-99-0 (1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile)

1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile
- 1-amino-4-(furan-2-yl)-2-iminopyridine-3-carbonitrile
- 1-amino-4-(furan-2-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile
- 1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile
-
- インチ: 1S/C10H8N4O/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2
- InChIKey: AKBRMFKCQQVTRR-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C1C=CN(C(C=1C#N)=N)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 401
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 90
1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00890792-1g |
1-Amino-4-(furan-2-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile |
108766-99-0 | 90% | 1g |
¥2401.0 | 2023-04-06 | |
Key Organics Ltd | 8T-0329-1MG |
1-amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile |
108766-99-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 8T-0329-10MG |
1-amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile |
108766-99-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 8T-0329-5MG |
1-amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile |
108766-99-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 8T-0329-100MG |
1-amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile |
108766-99-0 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 8T-0329-50MG |
1-amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile |
108766-99-0 | >90% | 50mg |
£77.00 | 2025-02-09 |
1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile 関連文献
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrileに関する追加情報
Comprehensive Overview of 1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 108766-99-0)
1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile, with the CAS number 108766-99-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are pivotal in drug discovery due to their diverse biological activities. The presence of both amino and imino functional groups, along with a furyl moiety, makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in kinase inhibition and antimicrobial agents, aligning with current trends in combating antibiotic resistance.
The molecular structure of 1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile features a pyridine core, a common scaffold in medicinal chemistry. The carbonitrile group enhances its reactivity, enabling facile modifications for targeted drug design. Recent studies highlight its role in developing small-molecule inhibitors, a hot topic in oncology and infectious disease research. Given the rising demand for precision medicine, this compound's ability to interact with specific biological targets makes it a valuable candidate for further exploration.
From a synthetic chemistry perspective, CAS 108766-99-0 is often utilized in multicomponent reactions (MCRs), a green chemistry approach gaining traction due to its efficiency and reduced waste generation. The furyl substituent contributes to the compound's unique electronic properties, which are critical in structure-activity relationship (SAR) studies. These attributes are frequently searched by chemists looking for bioisosteres or scaffold hopping strategies, reflecting its relevance in modern drug discovery pipelines.
In agrochemical applications, 1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile has shown promise as a precursor for crop protection agents. With global emphasis on sustainable agriculture, researchers are investigating its derivatives for pest resistance and plant growth regulation. This aligns with frequent queries about eco-friendly pesticides and non-toxic agrochemicals, making the compound a subject of interest in both academic and industrial settings.
Analytical characterization of 108766-99-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for verifying purity and structural integrity, which are critical for reproducibility in research. The compound's stability under various conditions is also a key focus, particularly for researchers optimizing storage conditions or solvent systems for large-scale synthesis.
Market trends indicate growing interest in custom synthesis of 1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile, driven by its applicability in high-throughput screening (HTS) libraries. Pharmaceutical companies frequently search for building blocks with unique pharmacophores, and this compound fits the bill. Its compatibility with click chemistry and other modular synthetic approaches further enhances its appeal in combinatorial chemistry.
In conclusion, 1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile (CAS 108766-99-0) is a multifaceted compound with broad potential in life sciences. Its structural features and reactivity profile position it as a valuable tool for addressing contemporary challenges in drug development and agricultural innovation. As research progresses, this compound is likely to remain a focal point in discussions about molecular diversity and sustainable chemistry.
108766-99-0 (1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile) 関連製品
- 2034427-96-6(3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine)
- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)
- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)
- 31575-15-2(3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)
- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)
- 37749-76-1(1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one)
- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 133662-27-8(5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid)
- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)
- 41547-29-9(oct-5-enal)




